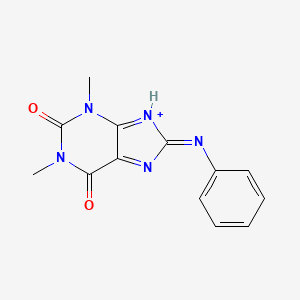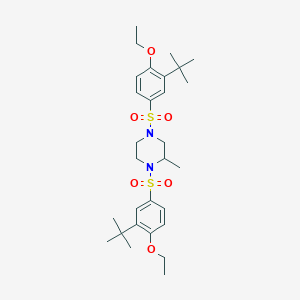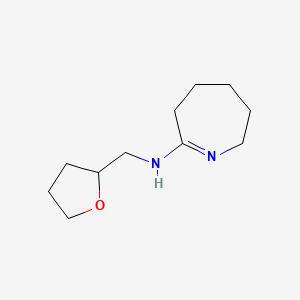
1-Piperidineethanamine, beta-(2-ethoxyphenyl)-3,5-dimethyl-, (3R,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidineethanamine, beta-(2-ethoxyphenyl)-3,5-dimethyl-, (3R,5S)- is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound is characterized by its unique structural features, including a piperidine ring, an ethanamine side chain, and a substituted phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidineethanamine, beta-(2-ethoxyphenyl)-3,5-dimethyl-, (3R,5S)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Ethanamine Side Chain: The ethanamine side chain is introduced via nucleophilic substitution reactions.
Substitution on the Phenyl Ring: The ethoxy and methyl groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Piperidineethanamine, beta-(2-ethoxyphenyl)-3,5-dimethyl-, (3R,5S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-Piperidineethanamine, beta-(2-ethoxyphenyl)-3,5-dimethyl-, (3R,5S)- has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Piperidineethanamine, beta-(2-ethoxyphenyl)-3,5-dimethyl-, (3R,5S)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signal transduction pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
Comparación Con Compuestos Similares
- 1-Piperidineethanamine, beta-(2-methoxyphenyl)-3,5-dimethyl-
- 1-Piperidineethanamine, beta-(2-ethoxyphenyl)-3,5-dimethyl-, (3S,5R)-
- 1-Piperidineethanamine, beta-(2-ethoxyphenyl)-3,5-dimethyl-, (3R,5R)-
Comparison: Compared to its analogs, 1-Piperidineethanamine, beta-(2-ethoxyphenyl)-3,5-dimethyl-, (3R,5S)- may exhibit unique stereochemical properties that influence its biological activity and pharmacokinetics. The specific arrangement of substituents and chiral centers can result in differences in receptor binding, metabolic stability, and overall efficacy.
This detailed overview provides a comprehensive understanding of 1-Piperidineethanamine, beta-(2-ethoxyphenyl)-3,5-dimethyl-, (3R,5S)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
956805-01-9 |
|---|---|
Fórmula molecular |
C17H28N2O |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2-[(3S,5R)-3,5-dimethylpiperidin-1-yl]-2-(2-ethoxyphenyl)ethanamine |
InChI |
InChI=1S/C17H28N2O/c1-4-20-17-8-6-5-7-15(17)16(10-18)19-11-13(2)9-14(3)12-19/h5-8,13-14,16H,4,9-12,18H2,1-3H3/t13-,14+,16? |
Clave InChI |
BMBPIZPLSGZGKK-MZBDJJRSSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1C(CN)N2C[C@@H](C[C@@H](C2)C)C |
SMILES canónico |
CCOC1=CC=CC=C1C(CN)N2CC(CC(C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)-1-{1-[(2-fluorophenyl)sulfonyl]piperidin-4-yl}ethanone](/img/structure/B12117203.png)
![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12117204.png)

![N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12117229.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12117231.png)



![Morpholine, 4-[[4-(3-thiomorpholinyl)phenyl]sulfonyl]-](/img/structure/B12117254.png)


![(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine](/img/structure/B12117283.png)
